(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate
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Overview
Description
(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate is a chemical compound with the molecular formula C15H8Cl2O5S and a molecular weight of 371.18. This compound is characterized by the presence of a dichlorophenyl group, a chromene ring, and a sulfonate group, making it a unique and versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of (2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate is the Tyrosine-protein kinase ABL1 . This protein plays a key role in regulating cell growth and survival, and its dysregulation is implicated in several types of cancer.
Mode of Action
It is believed to interact with its target, the tyrosine-protein kinase abl1, in a way that modulates its activity . This interaction could lead to changes in the protein’s function, potentially influencing cell growth and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate typically involves the reaction of 2,5-dichlorophenol with 2-oxochromene-6-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 2-oxochromene-6-sulfonate
- 2,6-Dichlorophenyl 2-oxochromene-6-sulfonate
- 3,4-Dichlorophenyl 2-oxochromene-6-sulfonate
- 3,5-Dichlorophenyl 2-oxochromene-6-sulfonate
Uniqueness
(2,5-Dichlorophenyl) 2-oxochromene-6-sulfonate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(2,5-dichlorophenyl) 2-oxochromene-6-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O5S/c16-10-2-4-12(17)14(8-10)22-23(19,20)11-3-5-13-9(7-11)1-6-15(18)21-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAASTFSFDSYFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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